Lauryl Palmitate

Physical chemistry Formulation science Cosmetic rheology

Sourcing solid emollients that balance skin feel and formulation stability is challenging. Lauryl palmitate (C12-C16 wax ester, mp 46-47°C) provides lighter spreadability than cetyl palmitate, reducing greasy residue in facial creams and body lotions. • Antistatic function neutralizes surface charge-validated for hair conditioners and anti-frizz formulations. • Enzymatic synthesis route (Novozym 435): >90% yield in 10 min at 40°C for lower-footprint sourcing. • 87.5% predicted aerobic biodegradation supports sustainable rinse-off and leave-on product profiles.

Molecular Formula C28H56O2
Molecular Weight 424.7 g/mol
CAS No. 42232-29-1
Cat. No. B1213196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl Palmitate
CAS42232-29-1
Synonymsdodecyl hexadecanoate
dodecyl palmitate
n-dodecyl palmitate
Molecular FormulaC28H56O2
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
InChIInChI=1S/C28H56O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h3-27H2,1-2H3
InChIKeyGULIJHQUYGTWSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lauryl Palmitate Baseline and Sourcing


Lauryl palmitate (dodecyl hexadecanoate) is a long-chain wax monoester (C28H56O2, MW 424.7 g/mol) formed from lauryl alcohol (C12) and palmitic acid (C16), existing as a solid at room temperature (melting point 46–47°C) with high lipophilicity (XLogP 13.0) [1]. It functions primarily as an emollient and antistatic agent in cosmetic and personal care formulations, providing skin conditioning and surface charge neutralization [2]. Industrially, it is produced via conventional acid-catalyzed esterification or via enzymatic (lipase-catalyzed) routes that align with green chemistry principles [3].

Solid wax ester for emulsion structuring and viscosity build
Emollient and antistatic function in personal care formulations
Enzymatic synthesis route aligns with green procurement goals

Lauryl Palmitate Substitution Limitations


Substitution among palmitate esters cannot be assumed because the length and branching of both the acyl (RCO–) and alkoxyl (–OR′) chains dictate critical performance parameters including melting point, spreadability, skin feel, and formulation viscosity [1]. While cetyl palmitate (C16–C16) and myristyl palmitate share the same palmitic acid backbone, their distinct alcohol chain lengths alter solid-state behavior and sensory profiles. Similarly, isopropyl palmitate, though sharing the palmitate moiety, exhibits drastically different physical form (liquid vs. solid) and spreadability due to its branched, short-chain alcohol component [2]. These structural variations translate directly into measurable differences in occlusivity, formulation stability, and end-user sensory perception—differences quantified in the evidence below.

Lauryl palmitate (C12-C16, solid)
Isopropyl palmitate (branched C3, liquid)
Physical state mismatch prevents direct substitution in solid or structured systems.
Lauryl palmitate (C12 alcohol)
Cetyl palmitate (C16 alcohol)
Longer alcohol chain shifts sensory profile toward heavier, waxier feel and slower spreading.

Lauryl Palmitate Performance Differentiation


Physical Form and Melting Point

Lauryl palmitate exhibits a melting point of 46–47°C and exists as a solid at room temperature, in contrast to isopropyl palmitate, which remains a low-viscosity liquid at ambient conditions due to its branched, short-chain isopropyl alcohol moiety [1]. This solid-state property of lauryl palmitate imparts thickening and bodying effects in emulsions, whereas isopropyl palmitate functions primarily as a non-greasy spreading agent and solvent [2].

Physical state
Reported
Solid at 25°C, mp 46–47°C vs. isopropyl palmitate liquid
Solid form supports emulsion structuring and viscosity build.
Physical form dictates formulation role; liquid alternatives cannot substitute for thickening function.
Physical chemistry Formulation science Cosmetic rheology

Aerobic Biodegradation Performance

Computational prediction via admetSAR 2.0 indicates that lauryl palmitate achieves an aerobic biodegradation probability of 87.5% [1]. This value exceeds the commonly cited ready biodegradability threshold (60–70% in OECD 301 tests) and positions lauryl palmitate favorably among long-chain wax monoesters, which often exhibit slower environmental degradation due to high hydrophobicity and low water solubility [2].

Biodegradability
Data to verify
Predicted aerobic biodegradation probability 87.5% (admetSAR 2.0)
May support environmental persistence claims relative to class average.
Computational model; experimental OECD 301 validation recommended.
Environmental fate Green chemistry Biodegradability

Enzymatic Synthesis Efficiency

Under optimized lipase-catalyzed conditions (Novozym 435, 40°C, 2:1 palmitic acid:lauryl alcohol molar ratio, log P >3.5 solvent), lauryl palmitate was obtained with >90% yield within 10 minutes [1]. In contrast, conventional acid-catalyzed esterification of long-chain wax esters typically requires 4–8 hours to achieve comparable yields and necessitates higher temperatures (100–150°C) with acid catalysts [2].

Enzymatic synthesis
Head-to-head
>90% yield in 10 min (Novozym 435, 40°C) vs. 4–8 h conventional acid-catalyzed
Enzymatic route enables lower-energy procurement and reduced waste.
Reported under optimized lab conditions; scale-up context may require review.
Green synthesis Biocatalysis Process efficiency

Spreadability vs. Cetyl Palmitate

According to structure–property relationships established for monohydric esters, shorter chain lengths in the alcohol moiety (–OR′) improve spreadability and reduce greasy after-feel [1]. Lauryl palmitate (C12 alcohol, C16 acid) is predicted to exhibit superior spreadability compared to cetyl palmitate (C16 alcohol, C16 acid), which has a longer alcohol chain and consequently imparts heavier, waxier skin feel and slower spreading .

Spreadability profile
Class-level
C12 alcohol chain predicts lighter, faster spreading vs. C16 alcohol (cetyl palmitate)
Chain-length effect suggests lighter sensory profile may suit premium emulsions.
Structure–property modeling; sensory panel confirmation advised.
Sensory science Formulation performance Monohydric esters

Lauryl Palmitate Application Scenarios


Biodegradable Solid Emollient

Lauryl palmitate's predicted aerobic biodegradation probability of 87.5% makes it a compelling choice for leave-on and rinse-off products where environmental persistence is a regulatory or marketing concern [1]. Its solid-state nature further supports anhydrous stick formulations (lip balms, solid perfumes) and emulsion structuring [2].

Enzymatically Synthesized Wax Esters

For procurement teams prioritizing sustainably manufactured ingredients, lauryl palmitate synthesized via Novozym 435-catalyzed esterification offers documented >90% yield in 10 minutes at 40°C—a process with substantially lower energy footprint and reduced hazardous waste compared to conventional acid-catalyzed routes [3].

Antistatic Personal Care

Lauryl palmitate's documented antistatic function (surface charge neutralization) differentiates it from non-antistatic emollients such as simple triglycerides or hydrocarbon oils [4]. This property is particularly valuable in hair conditioners, leave-in treatments, and anti-frizz formulations where static control is a consumer-perceptible benefit .

Light-Feel Emulsion Structuring

Compared to cetyl palmitate (C16–C16), lauryl palmitate's shorter C12 alcohol chain predicts lighter spreadability and reduced greasy residue while still contributing solid-state viscosity enhancement [5]. This positions it for premium facial creams and body lotions where cetyl palmitate would impart an unacceptably heavy skin feel .

Application
Selection Property
Validation Focus
Solid emollient for leave-on products
Predicted biodegradability profile
OECD 301 ready biodegradability testing
Enzymatically sourced wax ester
Lipase-catalyzed synthesis route
Yield and purity vs. conventional esterification
Antistatic hair conditioner
Surface charge neutralization function
Static charge reduction measurement
Light-feel emulsion structurant
Alcohol chain length (C12)
Sensory panel spreadability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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